Octotiamine

Descripción general

Descripción

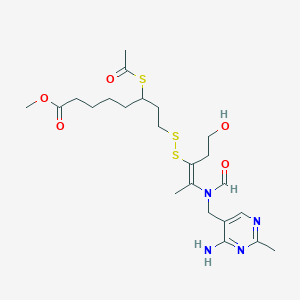

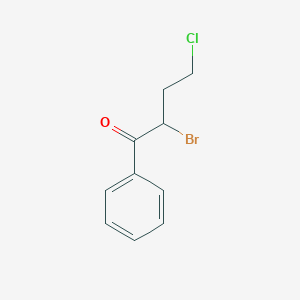

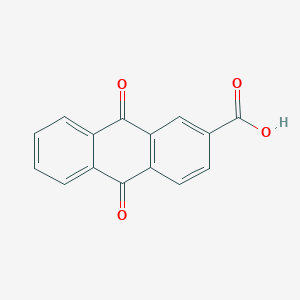

Octotiamine, also known as thioctothiamine, is an analogue of vitamin B1 . It is used in Japan and Finland . The IUPAC name for Octotiamine is methyl 6- (acetylsulfanyl)-8- { [ (2E)-2- { [ (4-amino-2-methyl-5-pyrimidinyl)methyl] (formyl)amino}-5-hydroxy-2-penten-3-yl]disulfanyl}octanoate .

Molecular Structure Analysis

The molecular formula of Octotiamine is C23H36N4O5S3 . The average mass is 544.751 Da and the monoisotopic mass is 544.184753 Da .

Physical And Chemical Properties Analysis

Octotiamine has a molecular weight of 544.74 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Treatment of Thiamine Deficiency

Octotiamine is a small molecule drug that is primarily used to treat Thiamine Deficiency . Thiamine, also known as Vitamin B1, is an essential nutrient that all tissues of the body need to function properly. Thiamine Deficiency can lead to disorders of the heart, brain, and nervous system.

Role in Metabolic Disease

As a treatment for Thiamine Deficiency, Octotiamine plays a crucial role in metabolic diseases. Thiamine is a coenzyme in the metabolism of glucose, which means it helps our bodies convert food into energy. It’s also necessary for the proper functioning of the nervous system. Therefore, Octotiamine can be used to treat metabolic diseases that are related to Thiamine Deficiency .

Potential Antioxidant Properties

While not directly related to Octotiamine, there is ongoing research into the antioxidant properties of various peptides . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. If future research finds that Octotiamine has similar properties, it could potentially be used in this capacity.

Safety and Hazards

Mecanismo De Acción

Target of Action

Octotiamine, also known as thioctothiamine, is an analogue of vitamin B1 Given its similarity to vitamin b1, it is likely to interact with the same targets as vitamin b1, which plays a crucial role in energy metabolism and biosynthesis of nucleic acids .

Mode of Action

The mechanism of action for Octotiamine revolves around its ability to function as a potent antioxidant and neuroprotective agent . Unlike regular thiamine supplements, Octotiamine has been chemically modified to enhance its bioavailability and efficacy . Once administered, the drug crosses the blood-brain barrier more efficiently, allowing it to interact with its targets more effectively .

Biochemical Pathways

Octotiamine works by modulating various biochemical pathways involved in oxidative stress and inflammation, which are key contributors to neurodegenerative diseases . It increases the levels of glutathione, a powerful antioxidant, and activates enzymes that neutralize free radicals . Based on its role in these biochemical pathways, it is expected that Octotiamine will result in increased oxidative stress and lower cell proliferation, as well as decreased fatty acid synthesis (including myelin) with severe consequences especially during brain development .

Pharmacokinetics

Octotiamine has been chemically modified to enhance its bioavailability and efficacy , suggesting that it may have favorable ADME properties

Result of Action

Octotiamine has been shown to improve mitochondrial function, thereby enhancing cellular energy production and reducing neuronal damage . Another critical aspect of Octotiamine’s mechanism is its ability to inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds that can accumulate in the body and contribute to various health problems .

Propiedades

IUPAC Name |

methyl 6-acetylsulfanyl-8-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26)/b21-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTXQHYNRDGLON-LTGZKZEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCCC(CCCCC(=O)OC)SC(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057640 | |

| Record name | Octotiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octotiamine | |

CAS RN |

137-86-0 | |

| Record name | Octotiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the crystallization process affect the pharmaceutical properties of Octotiamine?

A1: The crystallization process significantly impacts the physicochemical properties of Octotiamine crystals, which directly influence their suitability for direct tableting [, ]. Factors like supersaturation ratio (controlled by pH), temperature, and impeller speed during crystallization can alter the crystal size, shape, and surface properties []. For instance, reducing the supersaturation ratio and impeller speed yielded Octotiamine crystals with improved flowability and compressibility, making them more suitable for direct tableting compared to crystals obtained through conventional methods [].

Q2: What are the advantages of using modified crystallization techniques for Octotiamine in pharmaceutical manufacturing?

A2: Modified crystallization techniques can yield Octotiamine crystals with superior properties for pharmaceutical processing. Specifically, adjusting the crystallization parameters can lead to crystals with enhanced flowability and compressibility []. These characteristics are crucial for direct tableting, a simpler and more efficient tablet manufacturing method compared to traditional wet granulation []. Additionally, the modified crystallization process can result in Octotiamine crystals with reduced adhesive properties, contributing to more stable and reliable automated manufacturing processes [].

Q3: What research has been conducted on scaling up the modified crystallization process for Octotiamine?

A3: Research has explored the scaling up of the optimized crystallization process for Octotiamine production []. This involved studying the scale-up factors that ensure the desired crystal characteristics are maintained when transitioning from laboratory-scale crystallization to industrial-scale production. This is crucial for ensuring consistency in the physicochemical properties of Octotiamine, ultimately leading to reliable and efficient pharmaceutical manufacturing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)